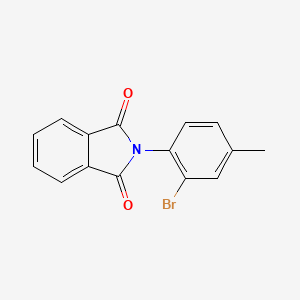

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione

Description

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a bromine atom at the ortho position and a methyl group at the para position on the phenyl ring attached to the isoindoline-1,3-dione core. The bromine and methyl substituents likely influence its electronic, steric, and pharmacokinetic properties compared to similar compounds.

Properties

CAS No. |

88312-96-3 |

|---|---|

Molecular Formula |

C15H10BrNO2 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

2-(2-bromo-4-methylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H10BrNO2/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 |

InChI Key |

SMFOBRUFHDAKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled heating and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the isoindoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Pharmaceuticals: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.

Neurodegenerative Diseases: The compound shows potential in inhibiting β-amyloid protein aggregation, indicating its use in Alzheimer’s disease research.

Materials Science: It is used in the synthesis of polymers and dyes due to its stable aromatic structure.

Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antimicrobial and Anti-Inflammatory Activity

- Compound 12 (): A hydrazone derivative of isoindoline-1,3-dione exhibited 133% activity against Bacillus subtilis compared to ampicillin, attributed to the electron-withdrawing hydrazone group enhancing microbial membrane disruption .

- 2-(4-Bromophenyl)isoindoline-1,3-dione (): Demonstrated antiamnesic effects in mice, likely due to bromine’s electronegativity improving blood-brain barrier penetration .

Antihyperglycemic Activity

- Compound VIIo (): A sulfonamide-isoindoline-1,3-dione hybrid showed 52% serum glucose reduction in diabetic models, outperforming gliclazide. Sulfonamide groups likely enhance pancreatic β-cell stimulation .

The methyl group in 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione could mimic sulfonamide’s steric effects, but its lack of hydrogen-bonding capacity may reduce hypoglycemic potency.

Biological Activity

2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

The compound is characterized by its isoindoline structure, which is known for diverse biological activities. The presence of the bromine atom and the methyl group on the phenyl ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Dopamine Receptor Modulation : It has been investigated for potential antipsychotic effects by modulating dopamine receptors, which are crucial in the treatment of psychiatric disorders.

- Inhibition of β-Amyloid Aggregation : The compound shows promise in Alzheimer's disease research by inhibiting the aggregation of β-amyloid proteins, which are implicated in neurodegeneration.

- Acetylcholinesterase Inhibition : Similar isoindoline derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease through enhanced cholinergic neurotransmission .

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

The compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, synthesized derivatives have displayed IC50 values ranging from 2.1 to 7.4 μM against tumor cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of isoindoline-1,3-dione may possess anti-inflammatory properties. Compounds with similar structures have shown inhibition rates comparable to standard anti-inflammatory drugs, suggesting potential for therapeutic use in inflammatory conditions .

Neuroprotective Effects

Research indicates that certain derivatives can protect neurons from oxidative stress-induced cell death. This neuroprotective effect is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role in neuronal damage .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

Applications in Pharmaceuticals

The compound's diverse biological activities make it a candidate for various pharmaceutical applications:

- Antipsychotic Agents : Its modulatory effects on dopamine receptors position it as a potential treatment for schizophrenia and other psychotic disorders.

- Neurodegenerative Disease Treatment : The ability to inhibit β-amyloid aggregation suggests it could be developed into a therapeutic agent for Alzheimer's disease.

- Anticancer Drugs : Its antiproliferative properties indicate potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.